molecular formula C13H16FNO B2372128 N-[1-(2-Fluorophenyl)-2-methylpropyl]prop-2-enamide CAS No. 2361638-99-3

N-[1-(2-Fluorophenyl)-2-methylpropyl]prop-2-enamide

Cat. No.: B2372128
CAS No.: 2361638-99-3
M. Wt: 221.275
InChI Key: GWKLMTHAIBGJEJ-UHFFFAOYSA-N
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Description

N-[1-(2-Fluorophenyl)-2-methylpropyl]prop-2-enamide: is a chemical compound with the molecular formula C13H16FNO and a molecular weight of 221.275 g/mol. This compound is characterized by the presence of a fluorophenyl group, a methylpropyl group, and a prop-2-enamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2-Fluorophenyl)-2-methylpropyl]prop-2-enamide typically involves the reaction of 2-fluorobenzaldehyde with isobutylamine to form an imine intermediate. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to yield the desired product . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under inert atmospheres to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-[1-(2-Fluorophenyl)-2-methylpropyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

N-[1-(2-Fluorophenyl)-2-methylpropyl]prop-2-enamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2-Fluorophenyl)-2-methylpropyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .

Comparison with Similar Compounds

    N-benzyl-N-[(2-fluorophenyl)methyl]prop-2-enamide: This compound shares a similar structure but has a benzyl group instead of a methylpropyl group.

    N-(2-fluorophenyl)prop-2-enamide: Lacks the methylpropyl group, making it structurally simpler.

Uniqueness: N-[1-(2-Fluorophenyl)-2-methylpropyl]prop-2-enamide is unique due to the presence of both the fluorophenyl and methylpropyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[1-(2-fluorophenyl)-2-methylpropyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO/c1-4-12(16)15-13(9(2)3)10-7-5-6-8-11(10)14/h4-9,13H,1H2,2-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKLMTHAIBGJEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=CC=C1F)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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